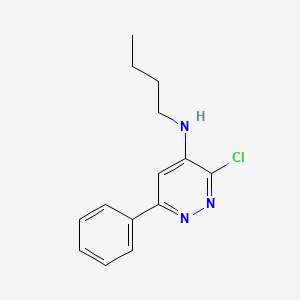

N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Description

Significance of the Pyridazine (B1198779) Scaffold in Chemical Research

The pyridazine ring is a cornerstone in medicinal chemistry due to the wide spectrum of pharmacological activities its derivatives have been shown to possess. researchgate.netnih.govmdpi.comresearchgate.net The arrangement of the two adjacent nitrogen atoms within the aromatic ring creates a unique electronic distribution and hydrogen bonding capability, making it an effective pharmacophore for interacting with various biological targets. researchgate.net

Extensive research has demonstrated that compounds incorporating the pyridazine scaffold exhibit a remarkable range of biological effects. nih.govmdpi.comrsc.org These activities are crucial in the development of new therapeutic agents. The inherent versatility of the pyridazine structure allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets. researchgate.net The investigation into pyridazine-based compounds continues to be a vibrant area of research, with ongoing efforts to discover novel derivatives with improved therapeutic profiles. researchgate.netnih.gov

Overview of Substituted Pyridazines in Academic and Industrial Contexts

The functionalization of the pyridazine core has led to a vast library of substituted derivatives with significant applications in both academic research and industrial development. researchgate.net In the pharmaceutical industry, pyridazine derivatives are recognized for their potential in treating a wide array of diseases. researchgate.net Their utility is not confined to medicine; the agricultural sector also utilizes pyridazine derivatives, for instance, as herbicides. nih.gov

The table below highlights the diverse applications of substituted pyridazines, showcasing the breadth of their utility.

| Application Area | Examples of Activities/Uses | References |

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antihypertensive, Antiviral, Antidiabetic, Antimicrobial, Neuroprotective | mdpi.comrsc.orgresearchgate.netbldpharm.comnih.gov |

| Agrochemicals | Herbicides (e.g., Pyridate, Chloridazon) | nih.gov |

| Chemical Synthesis | Ligands for catalysis, Intermediates for drug synthesis | researchgate.netnih.gov |

The successful development of pyridazine-containing drugs, such as the kinase inhibitor Ponatinib, has further spurred interest in this scaffold, leading to intensified research into new derivatives with potential therapeutic applications. nih.gov The continuous exploration of substituted pyridazines in both academic labs and industrial R&D pipelines underscores their importance and potential for future discoveries. researchgate.netbldpharm.com

Rationale for Dedicated Research on N-Butyl-3-chloro-6-phenylpyridazin-4-amine and its Analogs

While broad research into pyridazines is extensive, dedicated investigation into a specific compound like N-Butyl-3-chloro-6-phenylpyridazin-4-amine is driven by the principles of structure-activity relationship (SAR) studies. The specific combination of substituents—an N-butyl group at position 4, a chlorine atom at position 3, and a phenyl group at position 6—is not arbitrary. Each substituent is chosen to probe and modulate the compound's interaction with biological targets.

The rationale for this focused research can be broken down as follows:

Optimizing Biological Activity: Previous studies on similar pyridazine structures have likely indicated a certain biological activity, such as insecticidal or anticancer effects. nih.gov Research on this specific analog aims to optimize that activity. The chloro-substituent is an electron-withdrawing group that can significantly alter the electronic properties of the ring and influence binding affinity. The phenyl group provides a bulky, aromatic moiety that can engage in pi-stacking interactions with target proteins.

Developing Novel Therapeutics and Agrochemicals: The ultimate goal of such dedicated research is often the discovery of new lead compounds for drug development or new active ingredients for agrochemicals. bldpharm.com By synthesizing and evaluating a series of related analogs, researchers can identify compounds with superior efficacy, selectivity, and improved pharmacokinetic profiles. For example, studies on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones have shown that the nature of the substituent significantly impacts insecticidal activity. bldpharm.com

In essence, the focused study of N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a hypothesis-driven approach within medicinal and agricultural chemistry. It seeks to answer specific questions about how the interplay of its distinct structural features contributes to its chemical behavior and biological function, with the potential to yield novel and useful molecules.

Structure

3D Structure

Properties

CAS No. |

89868-02-0 |

|---|---|

Molecular Formula |

C14H16ClN3 |

Molecular Weight |

261.75 g/mol |

IUPAC Name |

N-butyl-3-chloro-6-phenylpyridazin-4-amine |

InChI |

InChI=1S/C14H16ClN3/c1-2-3-9-16-13-10-12(17-18-14(13)15)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,16,17) |

InChI Key |

UVVWFQHLCZQBEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=NN=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of N Butyl 3 Chloro 6 Phenylpyridazin 4 Amine

Fundamental Organic Reaction Mechanisms Relevant to Pyridazine (B1198779) Chemistry

The reactivity of the pyridazine ring is significantly influenced by the presence of two adjacent nitrogen atoms, which creates a π-deficient system. This electronic characteristic governs the types of reactions the ring undergoes, primarily nucleophilic substitutions and pericyclic reactions. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine chemistry. dur.ac.uk The electron-withdrawing nature of the two nitrogen atoms facilitates the attack of nucleophiles on the pyridazine ring, especially at positions ortho and para to the nitrogen atoms. In the context of synthesizing N-Butyl-3-chloro-6-phenylpyridazin-4-amine, a key step involves the substitution of a chloro group by a butylamino group.

The generally accepted mechanism for SNAr reactions on pyridazine rings is the addition-elimination pathway. wur.nl This process involves two main steps:

Nucleophilic Addition: The nucleophile (in this case, n-butylamine) attacks the carbon atom bearing the leaving group (a chlorine atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-deficient nature of the pyridazine ring helps to stabilize this intermediate.

Elimination of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.

The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the nucleophilicity of the attacking species, and the presence of activating or deactivating substituents on the pyridazine ring. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group. acs.org

Alternative SNAr mechanisms in heteroaromatic chemistry include the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), which is more common in reactions with strong nucleophiles like potassium amide in liquid ammonia. wur.nl However, for the synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, the addition-elimination pathway is the most probable route.

Pericyclic Reactions (e.g., Inverse Electron Demand Hetero-Diels-Alder)

Pericyclic reactions, particularly the inverse electron demand hetero-Diels-Alder (IEDDA) reaction, offer a powerful method for constructing the pyridazine ring system. nih.govbohrium.com This type of reaction involves the [4+2] cycloaddition of an electron-deficient diene (the heteroaromatic system) with an electron-rich dienophile. medsci.org

In the context of pyridazine synthesis, 1,2,4,5-tetrazines are commonly used as the 4π-electron component. nih.gov The reaction proceeds through the following steps:

[4+2] Cycloaddition: The tetrazine reacts with a dienophile (e.g., an alkene or alkyne) to form a bicyclic adduct.

Retro-Diels-Alder Reaction: The initial adduct undergoes a retro [4+2] cycloaddition, expelling a molecule of nitrogen gas (N2) to form a dihydropyridazine (B8628806) intermediate. nih.gov

Aromatization: The dihydropyridazine intermediate then aromatizes, often through the elimination of a small molecule, to yield the final pyridazine product. d-nb.info

The reactivity in IEDDA reactions is dictated by the electronic properties of the reactants. Electron-rich dienophiles react more readily with the electron-deficient tetrazine ring. nih.gov The substituents on the tetrazine ring also play a crucial role in modulating its reactivity.

Mechanistic Roles of Catalysts and Reagents

The synthesis of pyridazine derivatives often employs catalysts and specific reagents to facilitate the desired transformations. researchgate.netchemscene.com

Catalysts in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing aryl or other substituents onto the pyridazine ring. dur.ac.uk In these reactions, the palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.

Lewis Acids in IEDDA Reactions: Lewis acids can be employed to enhance the regioselectivity of IEDDA reactions by coordinating to the tetrazine, thereby lowering its LUMO energy and increasing its reactivity towards the dienophile. organic-chemistry.org

Bases in Nucleophilic Aromatic Substitution: In SNAr reactions involving amine nucleophiles, a base is often added to neutralize the proton liberated from the amine upon its attack on the pyridazine ring. This prevents the protonation of the nucleophile, which would render it unreactive. Common bases include triethylamine (B128534) or potassium carbonate.

Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates and the understanding of transition state structures.

Meisenheimer Complexes in SNAr: The formation of Meisenheimer complexes as intermediates in SNAr reactions can be studied using spectroscopic techniques such as NMR. wur.nl In some cases, these intermediates can be isolated and characterized, providing direct evidence for the addition-elimination mechanism.

Transition State Analysis: Computational chemistry provides powerful tools for modeling transition states. nih.gov For instance, density functional theory (DFT) calculations can be used to determine the geometry and energy of the transition state for the nucleophilic attack on the pyridazine ring, offering insights into the reaction's activation energy and kinetics. The analysis of transition state structures helps in understanding the factors that control the regioselectivity of substitution reactions. researchgate.net

Influence of Substituents on Reaction Pathways and Reactivity

Substituents on the pyridazine ring can have a profound impact on both the rate and the outcome of chemical reactions. researchgate.net

Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyridazine ring, thereby accelerating the rate of nucleophilic aromatic substitution. Conversely, electron-donating groups (EDGs) decrease the rate of SNAr reactions. The position of the substituent relative to the reaction center is also critical. For example, an EWG at a position that can stabilize the negative charge of the Meisenheimer intermediate through resonance will have a more significant rate-enhancing effect.

Steric Effects: Bulky substituents near the reaction site can hinder the approach of the nucleophile, slowing down the reaction rate. researchgate.net This steric hindrance can also influence the regioselectivity of the reaction, favoring attack at a less sterically crowded position. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky 3-substituents direct the incoming nucleophile to the 6-position. researchgate.net

The interplay of electronic and steric effects of substituents like the phenyl and chloro groups in N-Butyl-3-chloro-6-phenylpyridazin-4-amine is crucial in determining its reactivity in subsequent transformations. The phenyl group, depending on its electronic nature, can either activate or deactivate the ring towards further substitution, while the chloro group is an EWG that also acts as a leaving group.

Application of Linear Free Energy Relationships (LFER) for Mechanistic Insights

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are valuable tools for quantitatively assessing the effect of substituents on reaction rates and equilibria, thereby providing insights into reaction mechanisms. nih.govresearchgate.net

By correlating the logarithm of the rate constant (log k) or equilibrium constant (log K) for a series of reactions with a parameter that quantifies the electronic or steric effect of a substituent (e.g., the Hammett substituent constant, σ), a linear plot can be obtained. The slope of this plot, known as the reaction constant (ρ), provides information about the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, as is the case in nucleophilic aromatic substitution.

A negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

In the study of pyridazine chemistry, LFERs can be applied to:

Quantify the electronic effects of substituents on the rate of nucleophilic aromatic substitution.

Probe the nature of the transition state in various reactions.

Compare the reactivity of pyridazines with other heterocyclic systems. chemrxiv.org

For example, a study on the solvolysis of chloroformate esters utilized the Grunwald-Winstein equation, an LFER, to elucidate the reaction mechanisms. mdpi.com Similarly, applying LFERs to the synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine could involve studying the reaction of a series of substituted 3,6-dichlorophenylpyridazines with n-butylamine. The resulting Hammett plot would provide valuable data on the electronic demands of the transition state for the nucleophilic substitution step.

Computational and Theoretical Investigations of N Butyl 3 Chloro 6 Phenylpyridazin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior of molecules. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic structure of molecules due to its favorable balance between computational cost and accuracy. gsconlinepress.com DFT methods are used to determine various electronic properties of molecules, which are crucial for understanding their reactivity and stability. gsconlinepress.com For pyridazine (B1198779) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G*, have been successfully used to elucidate their molecular and electronic characteristics. gsconlinepress.com

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. For pyridazine derivatives, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. This process is crucial as the geometric parameters have a significant influence on the electronic properties of the molecule.

The electronic structure of a molecule is key to understanding its chemical reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

In a study of the related compounds 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), DFT calculations at the B3LYP/6-31G* level provided the following frontier orbital energies:

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| PEPT | -8.541 | -5.741 | 2.800 |

| PEPO | -9.213 | -5.612 | 3.601 |

| Data sourced from a computational study on related pyridazine derivatives and is illustrative for the methodologies discussed. gsconlinepress.com |

These calculations suggest that PEPT, with its higher HOMO energy and smaller energy gap, is a better electron donor and more reactive than PEPO. gsconlinepress.com Such analyses are invaluable for predicting the behavior of N-Butyl-3-chloro-6-phenylpyridazin-4-amine in chemical reactions.

Furthermore, time-dependent DFT (TD-DFT) can be employed to calculate excitation energies and simulate UV-Visible absorption spectra, providing insights into the electronic transitions within the molecule. These theoretical spectra can then be compared with experimental data to validate the computational model. Other quantum chemical descriptors that can be derived from DFT calculations include electronegativity (χ), chemical hardness (η), and softness (S), all of which help in rationalizing the reactivity and stability of the molecule. gsconlinepress.com

Advanced Ab Initio Methods and Extrapolative Schemes (e.g., CCSD(T), Gaussian models, Weizmann methods, Complete-Basis-Set methods)

For even higher accuracy in electronic structure calculations, advanced ab initio methods can be employed. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their precision, albeit at a significantly higher computational cost. These methods are particularly useful for smaller molecules or for benchmarking the accuracy of more cost-effective methods like DFT.

Extrapolative schemes such as the Gaussian models (e.g., G3, G4) and Weizmann methods (e.g., W1, W2) are composite procedures that combine results from different levels of theory and basis sets to approximate the results of a very high-level calculation. Complete-Basis-Set (CBS) methods aim to extrapolate the results of a calculation to the limit of a complete basis set, thereby minimizing the basis set truncation error. While the application of these advanced methods to a molecule of the size of N-Butyl-3-chloro-6-phenylpyridazin-4-amine would be computationally demanding, they represent the pinnacle of accuracy in theoretical predictions of molecular properties.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM)

When studying a molecule within a larger system, such as in a solvent or interacting with a biological target, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are highly effective. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. In an ONIOM calculation, the system is divided into layers. The most chemically important part, such as the pyridazine core of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, is treated with a high-level quantum mechanics method (e.g., DFT or CCSD(T)). The surrounding environment, such as the solvent shell or the protein active site, is treated with a less computationally expensive molecular mechanics force field. This layered approach allows for the accurate modeling of large, complex systems by focusing computational resources on the region of interest, making it a powerful tool for studying the behavior of molecules in realistic environments.

Molecular Dynamics (MD) Simulations

Analysis of Molecular Conformation and Dynamics

No peer-reviewed studies detailing molecular dynamics simulations specifically for N-Butyl-3-chloro-6-phenylpyridazin-4-amine were found. Such studies would be essential for understanding the compound's flexibility, conformational preferences, and dynamic behavior in various environments, which are critical for predicting its interactions with biological targets.

Studies of Adsorption Processes

There is no available research on the adsorption processes of N-Butyl-3-chloro-6-phenylpyridazin-4-amine onto surfaces or materials. This type of investigation is crucial for applications in areas like materials science or environmental chemistry.

Theoretical Predictions of Reactivity and Selectivity

Detailed theoretical predictions regarding the chemical reactivity and selectivity of N-Butyl-3-chloro-6-phenylpyridazin-4-amine are not present in the accessible literature. These studies, often employing methods like Density Functional Theory (DFT), would provide insight into the molecule's potential reaction mechanisms and sites of electrophilic or nucleophilic attack.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

While the pyridazine scaffold is of interest in medicinal and agricultural chemistry, specific computational SAR studies for N-Butyl-3-chloro-6-phenylpyridazin-4-amine have not been published. SAR analyses are fundamental to drug discovery and development, helping to identify the chemical features responsible for a compound's biological activity.

Ligand-Target Interaction Modeling

Molecular Docking Studies

No specific molecular docking studies featuring N-Butyl-3-chloro-6-phenylpyridazin-4-amine as the ligand have been reported in the reviewed literature. Docking simulations are a cornerstone of modern drug discovery, used to predict the binding orientation and affinity of a small molecule to a target protein, thereby suggesting its potential biological function and mechanism of action. While studies exist for other heterocyclic compounds, these findings cannot be extrapolated to the subject compound without direct investigation.

Ligand Growing and Bioisosteric Replacement Strategies

In the computational and theoretical exploration of N-Butyl-3-chloro-6-phenylpyridazin-4-amine and its analogs, ligand growing and bioisosteric replacement represent key strategies for optimizing molecular properties and enhancing potential therapeutic efficacy. These in silico techniques allow for the rational design of novel derivatives with improved characteristics, such as target affinity, selectivity, and pharmacokinetic profiles.

Ligand Growing

Ligand growing is a computational method used in drug design to systematically build a potent ligand from a smaller, initial fragment that is known to bind to a target receptor. This strategy is particularly useful when a core scaffold, such as the pyridazine ring in N-Butyl-3-chloro-6-phenylpyridazin-4-amine, has been identified as a key pharmacophoric element. The process involves incrementally adding chemical functional groups to the starting fragment and evaluating the change in binding affinity for each addition.

Further exploration would involve "growing" the ligand by extending or modifying these substituents. For instance, the n-butyl chain could be elongated or branched, or alternative functionalities could be added to the phenyl ring. The data generated from these computational experiments would guide the synthesis of the most promising candidates.

Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of medicinal chemistry that involves substituting one atom or group of atoms in a bioactive molecule with another that has similar physical or chemical properties, with the aim of creating a new compound that has improved biological properties. mdpi.com This strategy is extensively used to enhance potency, alter selectivity, reduce toxicity, or improve the metabolic profile of a lead compound. cambridgemedchemconsulting.com For the N-Butyl-3-chloro-6-phenylpyridazin-4-amine scaffold, several bioisosteric replacements can be considered based on established principles and findings from studies on related pyridazine and pyridazinone derivatives. mdpi.comnih.gov

One common bioisosteric replacement involves the substitution of a phenyl ring with a heteroaromatic ring, such as pyridine (B92270). This change can significantly impact the molecule's polarity and metabolic stability. For instance, replacing a phenyl group with a pyridyl group has been shown to reduce lipophilicity and potentially decrease cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com

Another area for bioisosteric modification is the chloro substituent at the 3-position of the pyridazine ring. Halogens like chlorine are often replaced with groups such as a methyl (-CH3) or a trifluoromethyl (-CF3) group. mdpi.com These modifications can influence the electronic properties and binding interactions of the molecule.

The following table illustrates potential bioisosteric replacements for different moieties of N-Butyl-3-chloro-6-phenylpyridazin-4-amine and the rationale behind these changes, based on general principles of medicinal chemistry and findings from studies on pyridazine derivatives.

| Original Moiety | Position | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | 6 | Pyridyl, Thienyl, Furyl | Modulate polarity, improve solubility, alter metabolic profile cambridgemedchemconsulting.com |

| Chloro | 3 | Methyl, Trifluoromethyl, Cyano | Alter electronic properties, improve binding interactions mdpi.com |

| n-Butylamine | 4 | Cyclobutylamino, Piperidinyl, Morpholinyl | Introduce conformational constraints, improve metabolic stability, add hydrogen bonding capabilities nih.gov |

Research on various pyridazinone derivatives has provided valuable structure-activity relationship (SAR) data that informs such bioisosteric replacement strategies. nih.gov For example, a study on pyridazinone-based glucan synthase inhibitors explored modifications at multiple positions of the pyridazinone core, demonstrating how different substituents impact antifungal activity. nih.gov In one series of analogs, replacement of a benzylsulfonyl group with other sulfonyl moieties led to compounds with improved systemic exposure while maintaining potent antifungal effects. nih.gov

The following table presents hypothetical data to illustrate how bioisosteric replacements on the N-Butyl-3-chloro-6-phenylpyridazin-4-amine scaffold could influence inhibitory activity against a target, based on SAR trends observed in related pyridazine series. mdpi.comnih.gov

| Compound | R1 (Position 6) | R2 (Position 3) | R3 (Position 4) | Hypothetical IC50 (nM) |

| Parent | Phenyl | Chloro | n-Butylamine | 100 |

| Analog 1 | 4-Fluorophenyl | Chloro | n-Butylamine | 75 |

| Analog 2 | Pyridin-2-yl | Chloro | n-Butylamine | 90 |

| Analog 3 | Phenyl | Methyl | n-Butylamine | 150 |

| Analog 4 | Phenyl | Chloro | Cyclobutylamino | 85 |

| Analog 5 | Phenyl | Chloro | (2-Hydroxyethyl)amino | 60 |

IC50 (half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes only, reflecting general trends seen in medicinal chemistry where specific modifications can lead to improved potency.

These computational and theoretical strategies are instrumental in navigating the vast chemical space around a lead compound like N-Butyl-3-chloro-6-phenylpyridazin-4-amine. By systematically exploring ligand growth and applying principles of bioisosteric replacement, researchers can prioritize the synthesis of derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of N Butyl 3 Chloro 6 Phenylpyridazin 4 Amine and Pyridazine Analogs

Impact of N-Butyl Substitution on Biological Activity

The introduction of an N-alkyl group to an amine can significantly alter a molecule's solubility, stability, and biological activity. researchgate.net While specific SAR studies detailing the impact of the N-butyl group on N-Butyl-3-chloro-6-phenylpyridazin-4-amine are not extensively available in the reviewed literature, general principles of N-alkylation in bioactive compounds can be considered. The alkylation of an amine with a butyl group increases the lipophilicity of the molecule. This modification can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution in the body. researchgate.net

Role of Chlorine Substituent in Modulating Biological Activity

The chlorine atom is a common substituent in many pharmaceutical drugs and is known to significantly influence biological activity. nih.govnih.gov The introduction of a chlorine atom into a molecule can enhance its biological activity for several reasons. eurochlor.org It can increase the lipophilicity of the compound, which may lead to better membrane permeability. nih.gov Furthermore, the chlorine atom can act as a bioisostere for other groups like hydroxyl (OH), sulfhydryl (SH), or even trifluoromethyl (CF₃) or cyano (CN) groups. nih.gov

The electronic properties of chlorine are also crucial; it can act as an electron-withdrawing or electron-donating group depending on the molecular scaffold it is attached to. nih.gov This can alter the electron density of the pyridazine (B1198779) ring and influence its interaction with biological targets. For example, the presence of a chlorine atom can create a region of positive electrostatic potential (a σ-hole) which can interact with nucleophilic sites on a target protein. nih.gov In a study on 7-azaindole-based inhibitors, the addition of a chlorine atom to a pyridine (B92270) ring resulted in a tenfold increase in potency towards certain kinases. acs.org The presence of the chlorine atom at the 3-position of the pyridazine ring in N-Butyl-3-chloro-6-phenylpyridazin-4-amine is therefore likely to be a critical determinant of its biological activity, influencing its physicochemical properties and target engagement.

Influence of the Phenyl Group and its Substitutions on Biological Activity

The presence of a phenyl group at the 6-position of the pyridazine ring is a common feature in many biologically active pyridazinone derivatives. sarpublication.comresearchgate.net SAR studies on 6-phenyl-3(2H)-pyridazinones have shown that substitutions on this phenyl ring can significantly modulate their pharmacological effects, such as analgesic and anti-inflammatory activities. sarpublication.com For instance, in a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides, the nature of the substituent on the phenyl ring influenced the analgesic and anti-inflammatory properties. sarpublication.com

In other heterocyclic systems, the substitution pattern on a phenyl ring has also been shown to be critical for activity. For example, in a series of KDR kinase inhibitors, a 4-methoxyphenyl (B3050149) substituent at the 3-position of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold was found to be optimal for potency. nih.gov Similarly, for a series of 1,5-diaryl pyrazoles, the nature of the substituents on the phenyl rings was crucial for their selective inhibition of COX-2. researchgate.net In the case of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, substitutions on the phenyl ring would be expected to alter the electronic and steric properties of the molecule, thereby influencing its interaction with its biological target.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of Pyridazine Analogs

| Parent Scaffold | Substitution on Phenyl Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| 6-Phenyl-3(2H)-pyridazinone | 4-Methyl | Analgesic and anti-inflammatory | sarpublication.com |

| 6-Phenyl-3(2H)-pyridazinone | 4-Fluoro | Analgesic and anti-inflammatory | sarpublication.com |

This table is generated based on findings from related but different molecular scaffolds to illustrate the principle.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a vital role in the biological activity of chiral drugs. However, specific studies on the stereochemical aspects of N-Butyl-3-chloro-6-phenylpyridazin-4-amine were not found in the reviewed literature. In general, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

For many classes of drugs, one enantiomer is significantly more active than the other. This stereoselectivity is a critical consideration in drug design and development. The three-dimensional arrangement of atoms in a molecule determines its ability to bind to a specific biological target. Therefore, if N-Butyl-3-chloro-6-phenylpyridazin-4-amine or its analogs possess any chiral centers, it would be crucial to investigate the biological activities of the individual stereoisomers.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These studies utilize molecular descriptors to quantify various aspects of a molecule's structure. researchgate.netdergipark.org.tr

Molecular connectivity indices are topological descriptors that encode information about the branching and connectivity of atoms within a molecule. edusoft-lc.comresearchgate.net These indices, such as the chi (χ) indices, have been widely used in QSAR studies of various heterocyclic compounds, including nitrogen-containing heterocycles. dtic.milnih.gov The calculation of these indices begins with the hydrogen-suppressed skeleton of the molecule, and different orders of indices (e.g., zero-order, first-order, second-order) represent different structural fragments. edusoft-lc.com The valence molecular connectivity indices also account for the valence electrons of the atoms. edusoft-lc.com In QSAR models, these indices can correlate with biological activity, providing insights into the structural features that are important for a compound's potency. For example, a higher-order chi index might reflect the importance of a specific branching pattern for receptor binding.

Besides molecular connectivity indices, a wide range of other physicochemical descriptors are employed in QSAR studies to model biological activity. semanticscholar.orgnih.govresearchgate.netslideshare.net These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Table 2: Common Physicochemical Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Category | Specific Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, NBO charges | Electron distribution, reactivity | semanticscholar.org |

| Steric/Topological | Molar volume (MV), Surface area grid (SAG), Molar refractivity (MR) | Molecular size and shape | researchgate.netsemanticscholar.org |

| Hydrophobic | Partition coefficient (logP) | Lipophilicity, membrane permeability | researchgate.netnih.gov |

| Hydrogen Bonding | Hydrogen bond donors (HBDs), Hydrogen bond acceptors (HBAs), Topological Polar Surface Area (TPSA) | Potential for hydrogen bonding interactions | researchgate.netresearchgate.net |

In QSAR studies of pyrazine (B50134) derivatives, descriptors such as molar volume, hydration energy, and logP have been correlated with anti-proliferative activity. semanticscholar.org Similarly, for other nitrogen heterocycles, descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), and molar refractivity (MR) have been shown to significantly correlate with biological inhibitory activity. researchgate.net The development of robust QSAR models for pyridazine analogs would likely involve a combination of these descriptors to capture the diverse structural features that govern their biological effects.

Mechanistic Aspects of Biological Activity of N Butyl 3 Chloro 6 Phenylpyridazin 4 Amine Derivatives

Cellular and Biochemical Pathways Affected

The diverse pharmacological effects of pyridazinone derivatives, including the subject compound, are attributable to their influence on fundamental cellular and biochemical pathways. These compounds have been shown to modulate signaling cascades involved in cell proliferation, inflammation, and cardiovascular regulation.

Antiangiogenic Mechanisms

The formation of new blood vessels, a process known as angiogenesis, is critical in tumor growth and metastasis. Pyridazinone derivatives have emerged as potential antiangiogenic agents, primarily through the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial kinase in the angiogenesis pathway. Certain pyridazine-based compounds have demonstrated potent inhibitory activity against VEGFR-2. nih.gov For instance, some novel pyridazine (B1198779) series have been designed to effectively inhibit VEGFR-2, with some derivatives exhibiting inhibitory potency in the nanomolar range. nih.gov The design of these compounds often involves creating structures that can interact with the hinge region of the VEGFR-2 active site. nih.gov

Another approach to achieving antiangiogenic effects involves the synthesis of hybrid molecules. For example, 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives have been investigated for their ability to inhibit microvessel growth in vitro. researchgate.net

Anti-inflammatory and Analgesic Pathways (e.g., LPS-induced TNFα production inhibition)

Persistent inflammation is a hallmark of many chronic diseases, and controlling the inflammatory response is a key therapeutic goal. Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govbohrium.com

One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the production of pro-inflammatory prostaglandins. nih.govbohrium.com The pyridazinone structure is considered a valuable scaffold for developing novel anti-inflammatory drugs. nih.gov

Furthermore, pyridazinone derivatives can modulate inflammatory pathways initiated by bacterial components like lipopolysaccharide (LPS). Studies have shown that these compounds can inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting the NF-κB pathway, pyridazinone derivatives can effectively suppress the production of these inflammatory mediators. nih.govmdpi.com For example, certain phytochemicals have been shown to inhibit the secretion of cytokines like IL-1β, IL-6, and TNF-α. mdpi.com

The analgesic effects of pyridazinone derivatives are closely linked to their anti-inflammatory properties, as the reduction in prostaglandin (B15479496) production and other inflammatory mediators helps to alleviate pain. sarpublication.com

Antimicrobial Action Mechanisms

The pyridazinone scaffold has been identified as a promising framework for the development of novel antimicrobial agents. biomedpharmajournal.org Derivatives have been synthesized that exhibit activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. mdpi.com

The antimicrobial mechanisms of pyridazinone derivatives can be multifaceted. One strategy involves designing dual-function molecules that also possess anticancer properties. For instance, pyridazinone-based diarylurea derivatives have been developed that show promise as both antimicrobial and anticancer agents. nih.gov

The effectiveness of these compounds can be significantly influenced by the nature of the substituents on the pyridazinone ring. For example, in a series of novel pyridazinone derivatives, compounds bearing specific substitutions were found to be particularly potent against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com Another study on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, inspired by the marine natural product luffariellolide, demonstrated that modifications to the pyridazinone core could lead to significantly enhanced antibacterial activity against S. aureus. nih.gov

| Compound Type | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyridazinone-based diarylurea derivatives | Staphylococcus aureus | MIC = 16 μg/mL (for compound 10h) | nih.gov |

| Novel pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC range of 3.74–8.92 µM (for compounds 7 and 13) | mdpi.com |

| 2-(5-fluoropyrimidinyl)pyridazinone | S. aureus | MIC = 2 μg/mL | nih.gov |

Antihypertensive and Cardiotonic Mechanisms

Pyridazinone-based compounds have been investigated for their potential in treating cardiovascular conditions such as hypertension. nih.gov The underlying antihypertensive mechanisms may involve a reduction in intracellular calcium concentrations, leading to vasodilation. nih.gov

In addition to their antihypertensive effects, certain pyridazinone derivatives exhibit cardiotonic (positive inotropic) activity. A study on novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives demonstrated a clear cardiotonic effect, which was assessed using the Straub's perfusion method. nih.gov This suggests that these compounds can enhance the force of myocardial contraction. The design of these compounds is often based on the structures of known cardiotonic agents, with modifications to the pyridazinone scaffold to optimize activity. nih.gov

Anticancer Mechanisms

The pyridazinone nucleus is a key structural feature in a variety of compounds with demonstrated antitumor activity against a range of human cancer cell lines, including leukemia, lung, colon, and breast cancers. scispace.comresearchgate.net The anticancer mechanisms of these derivatives are diverse and can include:

Inhibition of Kinases: As mentioned in the antiangiogenic section, inhibition of kinases like VEGFR-2 is a significant anticancer mechanism. nih.gov

Induction of Apoptosis: Some pyridazinone-based diarylurea derivatives have been shown to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptosis-regulating proteins pushes cancer cells towards programmed cell death.

Cell Cycle Arrest: Certain pyridazinone derivatives can interfere with the cell cycle, leading to an arrest in specific phases, thereby preventing cancer cell proliferation. scispace.com

Disruption of Microtubule Assembly: This is another potential mechanism by which pyridazinone derivatives can exert their anticancer effects. scispace.com

The versatility of the pyridazinone scaffold allows for the design of compounds with specific anticancer profiles. For example, the development of pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety has yielded compounds with excellent in vitro anticancer activity, highlighting them as potential lead compounds for new anticancer agents. scispace.com

| Mechanism | Specific Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Kinase Inhibition | VEGFR-2 | Inhibition of angiogenesis | nih.gov |

| Induction of Apoptosis | Upregulation of p53 and Bax, downregulation of Bcl-2 | Promotion of programmed cell death | nih.gov |

| Cell Cycle Arrest | Various cell cycle checkpoints | Inhibition of cancer cell proliferation | scispace.com |

Modulatory Effects on Metabolic Enzymes (e.g., Cytochrome P450 Isozymes)

It has been shown that various drug-metabolizing enzymes exhibit differential sensitivities to modulation by proinflammatory cytokines. nih.gov For instance, flavin monooxygenases (FMOs), carboxylesterases (CESs), and UDP glucuronosyltransferases (UGTs) appear to be less affected by certain cytokines compared to CYP enzymes. nih.gov Further research is needed to elucidate the direct effects of N-Butyl-3-chloro-6-phenylpyridazin-4-amine and its derivatives on the activity of these and other metabolic enzymes.

Applications of N Butyl 3 Chloro 6 Phenylpyridazin 4 Amine and Pyridazine Scaffolds Beyond Traditional Pharmaceutical Research

Agrochemical Research and Development

The pyridazine (B1198779) core is a well-established pharmacophore in the agrochemical industry, with several commercialized products used for crop protection. nih.govingentaconnect.com The structural features of pyridazine derivatives, including N-Butyl-3-chloro-6-phenylpyridazin-4-amine , make them promising candidates for the development of new herbicides and pesticides.

Herbicidal Activity and Mechanisms

Pyridazine-based compounds are known to exhibit potent herbicidal activity. A prominent example is Pyridate, a post-emergence herbicide that controls annual broad-leaved weeds and some grasses. nih.govgoogleapis.com The mode of action for many pyridazine herbicides involves the inhibition of photosynthetic electron transport at photosystem II (PSII). adipogen.com Another significant pyridazine herbicide is Chloridazon, which also acts by inhibiting photosynthesis. nih.gov

While no direct herbicidal activity data for N-Butyl-3-chloro-6-phenylpyridazin-4-amine is publicly available, its structural similarity to known herbicides suggests potential activity. The 3-chloro-6-phenylpyridazine (B182944) core is present in the herbicide Pyridate and its active metabolite, Pyridafol (6-chloro-3-phenylpyridazin-4-ol). herts.ac.ukbcpcpesticidecompendium.orgnih.gov Research on other 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has shown that some compounds can completely inhibit chlorophyll (B73375) synthesis and exhibit significant herbicidal activities against various weeds. bohrium.com Furthermore, studies on 3-arylalkylamino-6-chloropyridazines have demonstrated herbicidal activity against broadleaf weeds like Brassica napus. researchgate.net These findings suggest that the N-butylamino group at the 4-position of the target compound could modulate its herbicidal spectrum and potency.

Table 1: Examples of Pyridazine-Based Herbicides and Their Characteristics

| Compound Name | Mechanism of Action | Target Weeds | Reference |

| Pyridate | Inhibition of photosystem II | Annual broad-leaved weeds and some grasses | nih.govgoogleapis.com |

| Chloridazon | Inhibition of photosynthesis | Annual broad-leaved weeds | nih.gov |

| Pyridafol | Inhibition of photosystem II | Broad-leaved weeds (e.g., nightshade, cleavers, nettles) | adipogen.comherts.ac.uk |

| 3-Arylalkylamino-6-chloropyridazines | Not specified | Broadleaf grasses (e.g., Brassica napus) | researchgate.net |

| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Inhibition of carotenoid synthesis (bleaching) | Dicotyledonous plants | bohrium.com |

Pesticidal Applications

The pyridazine scaffold is also a key component in a number of insecticides and acaricides. nih.gov For instance, Pyridaben is a well-known pyridazine-based insecticide and acaricide. nih.gov Research into N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which share a similar substitution pattern with N-Butyl-3-chloro-6-phenylpyridazin-4-amine , has shown good insecticidal activity against pests like Plutella xylostella (diamondback moth). mdpi.comresearchgate.net

Furthermore, optimization studies on compounds initially designed as herbicides have led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). researchgate.net The exploration of N-substituted pyrazoline-type insecticides has also been an active area of research to enhance efficacy and environmental degradation. researchgate.net These examples highlight the potential of the 4-aminopyridazine (B156604) moiety in N-Butyl-3-chloro-6-phenylpyridazin-4-amine as a building block for novel insecticides. The nature of the substituent on the amino group can significantly influence the insecticidal spectrum and potency. mdpi.com

Environmental Transformation Products and Their Significance

The environmental fate of pyridazine-based agrochemicals is a critical aspect of their development and use. Herbicides and their degradation products can persist in the environment and potentially contaminate soil and water. regulations.govnih.govbohrium.com

A notable example is the herbicide Pyridate, which rapidly hydrolyzes in the environment to its main metabolite, Pyridafol (CL-9673). regulations.govpublications.gc.ca Pyridafol itself is more persistent than the parent compound, especially in aquatic systems, but is susceptible to photolysis. regulations.govpublications.gc.caepa.gov The dissipation half-life of Pyridate in the field is relatively short, ranging from 3.81 to 8.99 days, with transformation to Pyridafol being the primary dissipation pathway. regulations.gov

Another example is Chloridazon, which degrades in the environment to form desphenyl-chloridazon (DPC) and methylated DPC. nih.govresearchgate.net Studies have shown that DPC can be more persistent than Chloridazon itself and is frequently detected in surface and groundwater. nih.govresearchgate.netacs.org The half-life of chloridazon-desphenyl in soil can be as long as 235.5 days. researchgate.net The persistence of these transformation products raises environmental concerns and underscores the importance of studying the complete degradation pathway of any new pyridazine-based agrochemical. nih.gov

Given the structural similarity of N-Butyl-3-chloro-6-phenylpyridazin-4-amine to Pyridate, it is plausible that it could undergo similar environmental transformations, potentially forming hydroxylated or dealkylated metabolites. Understanding the persistence, mobility, and potential toxicity of such transformation products would be crucial for assessing its environmental impact.

Table 2: Environmental Fate of Selected Pyridazine Herbicides

| Herbicide | Major Transformation Product(s) | Persistence Notes | Reference |

| Pyridate | Pyridafol (CL-9673) | Pyridate is non-persistent; Pyridafol is moderately persistent in soil and persistent in aquatic systems. | regulations.govpublications.gc.ca |

| Chloridazon | Desphenyl-chloridazon (DPC), Methyl-desphenyl-chloridazon | Chloridazon degrades completely to DPC, which is resistant to further degradation. | nih.govresearchgate.net |

Materials Science and Advanced Technologies

The unique electronic and photophysical properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive building block for advanced materials. nih.gov These properties are being explored for applications in organic electronics and the development of luminescent materials.

Organic Electronic Materials (e.g., Organic Photovoltaics, Semiconductors for DSSCs)

The electron-withdrawing nature of the pyridazine core makes it a suitable component for n-type or electron-transporting materials in organic electronic devices. nih.gov Pyridazine-based polymers have been synthesized and investigated for their potential in organic photovoltaic (OPV) cells, showing power conversion efficiencies of up to 0.5%. nih.gov

Table 3: Performance of Pyridazine/Pyrazine-Based Dyes in Solar Cells

| Device Type | Pyridazine/Pyrazine (B50134) Derivative | Key Performance Metric | Reference |

| Organic Photovoltaic (OPV) | Pyridazine-based conjugated polymers | Power Conversion Efficiency up to 0.5% | nih.gov |

| Dye-Sensitized Solar Cell (DSSC) | Pyrazine-based photosensitizers | Power Conversion Efficiency up to 2.64% | mdpi.com |

| Dye-Sensitized Solar Cell (DSSC) | Polyamine-4-pyridyl Schiff base polymer dye | Power Conversion Efficiency of 3.25% | ingentaconnect.com |

| Dye-Sensitized Solar Cell (DSSC) | Pyrazine-based aromatic dyes (modeled) | Predicted good electron injection and regeneration | bohrium.com |

Chemiluminescent Materials

Certain pyridazine derivatives, particularly pyridopyridazines, have been shown to exhibit chemiluminescence. nih.gov These compounds can produce light through chemical reactions, making them useful for high-sensitivity analytical methods, such as in immunoassays and DNA probes. nih.gov The chemiluminescent properties of these materials can be enhanced by the presence of specific substituents.

While direct evidence for the chemiluminescence of N-Butyl-3-chloro-6-phenylpyridazin-4-amine is lacking, research on related aminopyrazine and aminopyridine derivatives has demonstrated their potential as fluorescent or chemiluminescent reagents. nih.govresearchgate.netnih.govresearchgate.net For example, aminopyrazine analogues can react to form derivatives that exhibit chemiluminescence upon oxidation. nih.gov Similarly, 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles show solid-state fluorescence in the blue region of the spectrum. researchgate.net The presence of the amino group on the pyridazine ring of the target compound could potentially lead to fluorescent or chemiluminescent properties, although further investigation is required to confirm this.

Ligands in Catalysis (e.g., Heterogeneous Catalysis)

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a compelling component in the design of ligands for catalysis. nih.govacs.org The two adjacent nitrogen atoms offer potent coordination sites for metal ions, which can be tailored by substituting the pyridazine ring at various positions. This adaptability allows for the creation of ligands with specific steric and electronic profiles, influencing the activity and selectivity of catalytic processes. acs.org

Research has shown that pyridazine-based ligands are effective in a range of catalytic reactions. For instance, tridentate pyridazine phenolate (B1203915) ligands have been synthesized and used to form mononuclear trans-dichloro oxo complexes with rhenium. researchgate.net These complexes have demonstrated catalytic activity in the oxidation of cyclooctene (B146475) to its corresponding epoxide using tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net

In the realm of heterogeneous catalysis, which is crucial for sustainable industrial processes, pyridazine scaffolds are being integrated into solid supports. A notable example involves the grafting of dipyridyl-pyridazine adducts onto a silica (B1680970) matrix (SBA-15). acs.org Subsequent metalation with an iridium complex created a heterogeneous catalyst for water oxidation. acs.org This solid-state catalyst demonstrated efficient oxygen evolution and could be reused for multiple cycles with only a slight decrease in activity, underscoring the potential of pyridazine-based materials in developing robust and recyclable catalysts for energy conversion technologies. acs.org The ability to immobilize these catalytic complexes on solid supports addresses common challenges in catalysis, such as catalyst separation and recovery.

| Ligand System | Metal | Catalytic Application | Reference |

| Tridentate pyridazine phenolate | Rhenium (Re) | Oxidation of cyclooctene | researchgate.net |

| Dipyridyl-pyridazine on SBA-15 | Iridium (Ir) | Heterogeneous water oxidation | acs.org |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Copper (Cu), Nickel (Ni), Zinc (Zn) | Coordination chemistry studies | acs.org |

Supramolecular Chemistry Applications

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, has found a versatile building block in the pyridazine scaffold. nih.govrsc.org The inherent properties of the pyridazine ring, including its high dipole moment and capacity for hydrogen bonding and π-π stacking interactions, make it ideal for constructing complex, self-assembled architectures. nih.govsunway.edu.my These interactions guide the formation of well-defined supramolecular structures such as metallogrids and other polynuclear clusters. nih.gov

Scientists have explored how modifying pyridazine derivatives influences their crystal packing and the resulting supramolecular structures. For example, a series of 3,6-di(2-pyridyl)pyridazines with different substituents were analyzed to understand the effects of steric and electronic factors on their solid-state assembly. rsc.org These studies are crucial for designing materials with desired topologies and properties. The ability of pyridazine-based ligands to coordinate with various metal ions has led to the formation of multimetallic complexes, demonstrating their potential in creating functional supramolecular systems. rsc.org The resulting clusters can exhibit interesting magnetic, optical, and electronic properties. nih.gov

The field leverages the predictable coordination behavior of pyridazine ligands to construct elaborate structures. nih.gov The self-assembly process, often driven by the interplay of ligand conformation, metal ion coordination geometry, and intermolecular forces, allows for the creation of materials with applications in areas such as molecular recognition and host-guest chemistry. nih.govacs.org

| Pyridazine Derivative | Key Feature/Interaction | Supramolecular Structure | Reference |

| Substituted 3,6-di(2-pyridyl)pyridazines | Substituent and steric effects | Crystal packing analysis | rsc.org |

| Linked bis-(2-pyridyl)pyridazine (dppz) moieties | π–π stacking interactions | Multimetallic complexes | rsc.org |

| Ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate | C–H···O and C–H···N interactions | Helical supramolecular chains | sunway.edu.my |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical computing, data storage, and telecommunications. researchgate.net The pyridazine scaffold has emerged as a promising core for the design of NLO chromophores. Its electron-accepting nature allows for the creation of "push-pull" systems, where the pyridazine ring is functionalized with both electron-donating and electron-accepting groups. uminho.pt This configuration enhances the molecule's second-order NLO response. uminho.pt

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate and predict the NLO properties of novel pyridazine derivatives. uminho.pt By modifying the structure, for instance by functionalizing electron-deficient pyridazines with electron-rich heterocycles like thiophene, researchers can tune the optoelectronic properties. uminho.pt These modifications influence the molecule's polarizability and hyperpolarizability, which are key metrics for NLO performance. uminho.ptresearchgate.net

Experimental work has also validated the potential of pyridazine-based compounds. While some studies on specific derivatives like 3,6-bis(2-pyridyl)pyridazine showed modest second-harmonic generation (SHG) efficiency, they exhibited large first hyperpolarizability, another critical NLO parameter. researchgate.netresearchgate.net The ongoing research in this area focuses on synthesizing and characterizing new pyridazine derivatives to optimize their NLO response for practical device applications. researchgate.netresearchgate.net

| Compound/System | NLO Property Investigated | Method | Key Finding | Reference |

| Push-pull pyridazine derivatives | Second-order molecular nonlinearity | DFT Calculations (B3LYP/6-311G**) | Heterocycle incorporation enhances NLO response | uminho.pt |

| 3,6-Bis(2-pyridyl)pyridazine (BPPZ) | Second Harmonic Generation (SHG), First Hyperpolarizability | Kurtz-Perry method, Hyper-Raleigh scattering | Low SHG efficiency but large first hyperpolarizability | researchgate.netresearchgate.net |

| Pyrimidine derivative (PMMS) | Third-order nonlinear susceptibility (χ³) | Iterative electrostatic embedding method | Superior χ³ compared to known chalcone (B49325) derivatives | nih.gov |

Energetic Materials

The development of advanced energetic materials with high performance, good thermal stability, and low sensitivity is a critical area of research. dtic.milacs.org The nitrogen-rich nature of the pyridazine scaffold makes it an excellent building block for designing new energetic compounds. dtic.mild-nb.info High nitrogen content contributes to a high positive heat of formation, which is a key characteristic of energetic materials, as the formation of stable dinitrogen gas upon decomposition releases a large amount of energy. rsc.org

Researchers have successfully synthesized a variety of energetic materials based on the pyridazine framework by introducing nitro (-NO2), amino (-NH2), and azido (B1232118) (-N3) groups into the ring structure. dtic.milacs.org For instance, starting from commercially available 3,6-dichloropyridazin-4-amine, novel tetrazolo[1,5-b]pyridazine (B14759603) derivatives have been prepared. dtic.milacs.org One such compound, 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at), exhibited excellent detonation performance, with a detonation velocity (Dv) of 8746 m/s and a detonation pressure (P) of 31.5 GPa, surpassing some conventional primary explosives. acs.orgacs.org

Another strategy involves the N-oxidation of pyridazine rings and subsequent functionalization. The synthesis of 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide demonstrated a method to enhance the energetic performance of the initial pyridazine compound. d-nb.inforesearchgate.net These advanced materials are thoroughly characterized for their thermal stability and sensitivity to impact, friction, and electrostatic discharge to ensure their viability for practical applications. d-nb.inforesearchgate.net The research highlights a promising path toward developing next-generation, high-performance, and safer energetic materials. rsc.org

| Compound | Key Energetic Groups | Detonation Velocity (Dv) | Detonation Pressure (P) | Reference |

| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | Azido, Nitro, Amino | 8746 m s⁻¹ | 31.5 GPa | acs.orgacs.org |

| 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6) | Nitro, Amino | Not specified | Not specified | dtic.milacs.org |

| 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide (9) | Methylnitramino, Nitro, N-oxide | Not specified | Not specified | d-nb.inforesearchgate.net |

| 8-Amino-6,7-dinitrotetrazolo[1,5-b]pyridazine (2) | Amino, Nitro | ~8875 m s⁻¹ (Calculated) | ~34.7 GPa (Calculated) | rsc.org |

Future Directions and Emerging Research Avenues for N Butyl 3 Chloro 6 Phenylpyridazin 4 Amine

Development of Novel and Green Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is an area of continuous innovation, with a growing emphasis on environmentally benign and efficient methods. Future research on N-Butyl-3-chloro-6-phenylpyridazin-4-amine will likely focus on the adoption of green chemistry principles. This includes the exploration of microwave-assisted synthesis, which has been shown to shorten reaction times and improve yields for related pyridazine compounds. georgiasouthern.edu One-pot multicomponent reactions represent another promising avenue, offering a streamlined and atom-economical approach to constructing the pyridazine core. nih.gov

Furthermore, the development of metal-free catalytic systems is a key goal. organic-chemistry.org While traditional methods often rely on metal catalysts, future methodologies will likely leverage organocatalysis or biocatalysis to reduce environmental impact and improve the sustainability of the synthetic process. The use of greener solvents and energy-efficient reaction conditions, such as grinding and microwave heating, will also be crucial in developing more sustainable synthetic routes.

Integration of Advanced Computational Modeling in Compound Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For N-Butyl-3-chloro-6-phenylpyridazin-4-amine, advanced computational modeling can accelerate the design of new analogs with enhanced properties. Techniques such as molecular docking can be employed to predict the binding affinity of the compound and its derivatives to various biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding how modifications to the chemical structure of N-Butyl-3-chloro-6-phenylpyridazin-4-amine affect its biological activity. This data-driven approach can guide the synthesis of new compounds with improved efficacy and selectivity. Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility and interaction dynamics of the molecule, which are critical for its function. blumberginstitute.org

Exploration of New Biological Targets and Polypharmacology

The pyridazine scaffold is a well-established pharmacophore found in a number of marketed drugs and agrochemicals. wikipedia.org While initial research may have focused on a primary biological target for N-Butyl-3-chloro-6-phenylpyridazin-4-amine, future investigations should explore a wider range of potential therapeutic applications. The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery as it can lead to more effective treatments for complex diseases. rsc.orgnih.gov

Screening N-Butyl-3-chloro-6-phenylpyridazin-4-amine and its derivatives against a broad panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways, could reveal novel therapeutic opportunities. nih.gov The unique physicochemical properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, make it a versatile scaffold for interacting with diverse biological macromolecules. blumberginstitute.org

Innovation in Agrochemical Formulations and Mechanisms

Pyridazine derivatives have a history of use in crop protection. researchgate.net Future research on N-Butyl-3-chloro-6-phenylpyridazin-4-amine in the agrochemical sector will likely focus on developing innovative formulations to enhance its efficacy and environmental safety. This could involve the creation of controlled-release formulations that deliver the active ingredient over an extended period, reducing the need for frequent applications and minimizing environmental runoff.

Understanding the mode of action of N-Butyl-3-chloro-6-phenylpyridazin-4-amine as a potential herbicide, fungicide, or insecticide is another critical area of research. google.comgoogle.com Investigating its effects on specific biochemical pathways in target organisms can lead to the development of more selective and potent agrochemicals. researchgate.net The development of synergistic mixtures with other active ingredients could also broaden its spectrum of activity. google.com

Advancements in Materials Science Applications and Functionalization

The unique electronic and structural properties of the pyridazine core make it an attractive building block for advanced materials. rsc.org Future research could explore the incorporation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine into novel organic materials with applications in electronics and photonics. For instance, pyridazine-based materials have shown promise in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

The functionalization of the N-Butyl-3-chloro-6-phenylpyridazin-4-amine scaffold opens up a vast chemical space for creating materials with tailored properties. By introducing different functional groups, it may be possible to tune the compound's photophysical properties, thermal stability, and self-assembly behavior. This could lead to the development of new fluorescent probes, sensors, or even catalysts. ambeed.com

Q & A

Q. How can the synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For pyridazine derivatives, key factors include:

- Solvent selection : Dichloromethane or DMF are common for nucleophilic substitutions ().

- Catalysts : Triethylamine or LiH enhances reactivity in alkylation steps ().

- Temperature : Room temperature for intermediates vs. reflux for cyclization ().

Q. Example Table: Reaction Condition Comparison

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Amine alkylation | DCM | Triethylamine | 25 | 72 | |

| Cyclization | DMF | LiH | 80 | 65 | |

| Reduction | THF | NaBH₄ | 0 | 85 |

Q. What spectroscopic techniques are critical for characterizing N-Butyl-3-chloro-6-phenylpyridazin-4-amine?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions (Example: δ 5.74 ppm for pyridazine protons in ).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z = 412.4 [M+H]⁺ in ).

- X-ray Crystallography : Resolve crystal packing using SHELXL ().

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data for N-Butyl-3-chloro-6-phenylpyridazin-4-amine be reconciled?

Methodological Answer:

- Refinement Tools : Use SHELXL for experimental data (bond lengths/angles) and compare with DFT-optimized geometries ().

- Torsional Analysis : Evaluate rotational barriers of the n-butyl chain computationally to explain crystallographic disorder.

- Electron Density Maps : Identify regions of poor fit (e.g., halogen bonding) and adjust computational parameters ().

Q. What strategies address contradictory bioactivity data in pyridazine derivatives like N-Butyl-3-chloro-6-phenylpyridazin-4-amine?

Methodological Answer:

- Dose-Response Curves : Validate activity thresholds across assays (e.g., IC₅₀ variations in ).

- Metabolic Stability Tests : Assess trifluoromethyl group effects () using liver microsome models.

- Target-Specific Assays : Isolate confounding factors (e.g., cholinesterase vs. kinase inhibition in ).

Q. Example Table: Bioactivity Comparison

| Study | Target | Assay Type | Result (IC₅₀, nM) | Source |

|---|---|---|---|---|

| A | Cholinesterase | Fluorometric | 120 ± 15 | |

| B | Kinase X | Radioisotopic | 450 ± 30 |

Q. How can substituent electronic effects on pyridazine reactivity be experimentally investigated?

Methodological Answer:

- Hammett Studies : Replace chloro/phenyl groups with electron-withdrawing/donating substituents and measure reaction rates.

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity ().

- Kinetic Isotope Effects : Use deuterated analogs to probe mechanistic pathways (e.g., SNAr vs. radical mechanisms).

Data Contradiction Analysis

Q. How to resolve conflicting purity reports for N-Butyl-3-chloro-6-phenylpyridazin-4-amine across labs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.